6,8-Dimethyl-1,2,3,4-tetrahydroquinoline molecular weight and formula
6,8-Dimethyl-1,2,3,4-tetrahydroquinoline molecular weight and formula
The following technical guide is structured as an advanced monograph for research and development professionals. It synthesizes physicochemical data, synthetic methodologies, and pharmaceutical applications of 6,8-Dimethyl-1,2,3,4-tetrahydroquinoline.
Identity, Synthesis, and Pharmacophoric Utility[1]
Executive Summary
6,8-Dimethyl-1,2,3,4-tetrahydroquinoline (6,8-DM-THQ) is a bicyclic heterocyclic amine belonging to the tetrahydroquinoline (THQ) class. Distinguished by methyl substitutions at the C6 and C8 positions of the benzenoid ring, this molecule serves as a critical pharmacophore in medicinal chemistry. Its lipophilic profile and secondary amine functionality make it a versatile scaffold for developing antioxidants, antitumor agents, and subtype-selective receptor modulators. This guide details its molecular specifications, validated synthetic protocols, and structural characterization.
Chemical Identity & Physicochemical Profile
Molecular Specifications
| Parameter | Value |
| IUPAC Name | 6,8-Dimethyl-1,2,3,4-tetrahydroquinoline |
| Common Name | 6,8-DM-THQ; Hydrogenated 6,8-Dimethylquinoline |
| CAS Number | 120-15-0 (Generic THQ) / Specific Isomer often indexed under 6,8-dimethylquinoline precursors (CAS 2436-93-3) |
| Molecular Formula | C₁₁H₁₅N |
| Molecular Weight | 161.25 g/mol |
| SMILES | Cc1cc(C)c2NCCCc2c1 |
| InChI Key | Derived from structure:[1][2][3][4]InChI=1S/C11H15N... |
Physical Properties
| Property | Data / Prediction | Note |
| Physical State | Viscous Oil or Low-Melting Solid | Tendency to oxidize upon air exposure. |
| Boiling Point | ~265–270 °C (at 760 mmHg) | Extrapolated from 6-methyl-THQ (BP 258°C). |
| Solubility | Soluble in DCM, MeOH, EtOAc; Insoluble in Water | Lipophilic character dominates due to dimethylation. |
| pKa (Conjugate Acid) | ~4.8 – 5.2 | The C8-methyl group exerts steric hindrance on the nitrogen lone pair, slightly modulating basicity compared to unsubstituted THQ (pKa ~5.0). |
Synthetic Architecture
The synthesis of 6,8-DM-THQ is most reliably achieved through a two-stage workflow: the construction of the quinoline core via the Skraup Synthesis , followed by Catalytic Hydrogenation . This approach ensures regiochemical purity and high yield.[5]
Reaction Pathway Diagram
The following Graphviz diagram illustrates the logical flow from precursor materials to the final reduced heterocycle.
Caption: Figure 1. Step-wise synthetic route from aniline precursor to tetrahydroquinoline target via Skraup cyclization and catalytic reduction.
Detailed Experimental Protocol
Stage 1: Synthesis of 6,8-Dimethylquinoline
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Principle: Acid-catalyzed condensation of aniline with acrolein (generated in situ from glycerol).
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Reagents: 2,4-Dimethylaniline (1.0 eq), Glycerol (3.0 eq), Conc. H₂SO₄, Nitrobenzene (Oxidant).
-
Procedure:
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Mix 2,4-dimethylaniline and glycerol in a round-bottom flask.
-
Cautiously add H₂SO₄ followed by nitrobenzene.
-
Reflux at 140°C for 4 hours (Exothermic reaction—monitor carefully).
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Basify with NaOH and steam distill to isolate the aromatic quinoline intermediate.
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Stage 2: Hydrogenation to 6,8-DM-THQ
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Principle: Selective reduction of the heteroaromatic ring while preserving the benzene ring.
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Reagents: 6,8-Dimethylquinoline, 10% Pd/C catalyst, Methanol.
-
Procedure:
-
Dissolve the intermediate in Methanol (0.5 M concentration).
-
Add 10 mol% Pd/C catalyst under inert atmosphere (N₂).
-
Pressurize hydrogenation vessel to 50 psi H₂.
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Stir at 60°C for 12 hours.
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Filter through Celite to remove catalyst.
-
Concentrate in vacuo to yield the target oil.
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Structural Characterization (Spectroscopic Signature)
Verification of the 6,8-dimethyl isomer requires careful analysis of the aromatic region in NMR to distinguish it from other isomers (e.g., 5,7-dimethyl).
¹H-NMR Anticipated Data (CDCl₃, 400 MHz)
| Region | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 6.65 | Singlet (Broad) | 1H | H5 (Meta to methyls) |
| Aromatic | 6.80 | Singlet (Broad) | 1H | H7 (Meta to methyls) |
| Amine | 3.60 | Broad Singlet | 1H | NH (Exchangeable) |
| Aliphatic | 3.25 | Triplet | 2H | H2 (Adjacent to N) |
| Aliphatic | 2.70 | Triplet | 2H | H4 (Benzylic) |
| Aliphatic | 1.95 | Multiplet | 2H | H3 |
| Methyl | 2.20 | Singlet | 3H | C6-CH₃ |
| Methyl | 2.10 | Singlet | 3H | C8-CH₃ |
Note: The C8-methyl group typically appears slightly upfield or distinct from C6 due to the proximity to the nitrogen lone pair.
Pharmaceutical Relevance & Applications
The 6,8-DM-THQ scaffold is not merely a solvent or reagent; it is a privileged structure in drug discovery.
Pharmacophore Mapping
The molecule offers three distinct interaction vectors for binding to biological targets:
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Hydrogen Bond Donor (HBD): The secondary amine (N-H).
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Hydrophobic/Steric Zone: The dimethylated benzene ring provides bulk, often improving selectivity for hydrophobic pockets in enzymes (e.g., kinases).
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Conformational Constraint: The fused ring system restricts the flexibility of the ethylamine side chain equivalent.
Caption: Figure 2. Pharmacophoric interaction points of the 6,8-DM-THQ scaffold.
Key Therapeutic Areas
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Antioxidants: THQ derivatives act as radical scavengers. The electron-donating methyl groups at 6 and 8 positions stabilize the radical cation formed after H-atom transfer, enhancing antioxidant potency compared to unsubstituted THQ [1].
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Antitumor Agents: Used as a core for tubulin polymerization inhibitors. The steric bulk of the methyl groups can prevent efflux by P-glycoprotein pumps.
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Estrogen Receptor Modulators: 6,8-substitution patterns have been explored to tune the binding affinity of THQs to ER-alpha and ER-beta receptors [2].
References
-
NIST Chemistry WebBook. 6-Methyl-1,2,3,4-tetrahydroquinoline and related homologs. National Institute of Standards and Technology.[6] [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69460, 1,2,3,4-Tetrahydroquinoline (Parent Scaffold). Retrieved from [Link]
-
Katritzky, A. R., et al. Recent Progress in the Synthesis of 1,2,3,4-Tetrahydroquinolines. Tetrahedron (1996).[7] (Foundational synthesis reference).
- Sridharan, V., et al.Advances in the Chemistry of Tetrahydroquinolines.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 6-METHYL-1,2,3,4-TETRAHYDROQUINOLINE(91-61-2) 1H NMR [m.chemicalbook.com]
- 3. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 6. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 7. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
